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Benzyl 3-cyanoacrylate

Cat. No.: B12955225
M. Wt: 187.19 g/mol
InChI Key: ISTMDTFQYFVMHN-QPJJXVBHSA-N
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Description

Historical Context and Evolution of Academic Inquiry

The academic journey into cyanoacrylates began serendipitously. In 1942, while searching for optically clear plastics for gunsights during World War II, Dr. Harry Coover and his team at Eastman Kodak synthesized cyanoacrylates but initially dismissed them because they frustratingly bonded to everything they touched. bris.ac.ukbris.ac.ukwikipedia.org The profound adhesive potential of these monomers was not fully realized until 1951, leading to their commercialization in 1958. bris.ac.ukwikipedia.org

The fundamental synthesis route for cyanoacrylates is the Knoevenagel condensation, which involves the reaction of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). bris.ac.ukbris.ac.uk This process creates a prepolymer that is then thermally cracked to yield the highly reactive monomer. bris.ac.ukpcbiochemres.com Academic inquiry has since expanded to include a wide variety of cyanoacrylate esters, produced by varying the alcohol used in the initial esterification of cyanoacetic acid or through trans-esterification. afinitica.comafinitica.com

The investigation of Benzyl (B1604629) 3-cyanoacrylate specifically evolved from this broader research. Early methods involved the condensation of benzyl cyanoacetate with paraformaldehyde, utilizing catalysts to facilitate the reaction and azeotropic removal of water to drive the process. afinitica.com Over time, more complex synthetic pathways have been developed in academic labs to achieve higher purity or to create specific functionalized monomers. For instance, one approach involved creating an anthracene (B1667546) adduct of cyanoacrylic acid, which could then be esterified with benzyl alcohol. afinitica.com This adduct strategy was employed to circumvent the difficulties and poor yields associated with other methods, such as the trans-esterification of poly(ethyl cyanoacrylate). afinitica.com This evolution from a general synthesis technique to highly specialized routes highlights the shift in academic focus from simple discovery to targeted molecular engineering.

Significance within the Cyanoacrylate Ester Research Landscape

Cyanoacrylate esters are a class of monomers known for their rapid, anionically initiated polymerization, a characteristic that makes them exceptional adhesives. pcbiochemres.compcbiochemres.comraajournal.com The polymerization is typically initiated by weak bases, such as moisture, where the electron-withdrawing cyano and ester groups stabilize the resulting carbanion, driving the chain-growth reaction forward. pcbiochemres.comraajournal.com

The specific ester group (R in -COOR) attached to the acrylate (B77674) backbone is a critical determinant of the monomer's and the resulting polymer's properties. raajournal.commdpi.com Shorter alkyl chains, like in methyl or ethyl cyanoacrylate, tend to produce rigid, glassy polymers and are widely used in industrial "superglues". wikipedia.orgraajournal.com As the alkyl chain length increases (e.g., to butyl or octyl cyanoacrylate), the resulting polymers become more flexible, and their degradation rate slows, which reduces histotoxicity in biomedical applications. bris.ac.ukmdpi.come-coretvasa.czmdpi.com

Benzyl 3-cyanoacrylate holds a unique position within this landscape due to the introduction of an aromatic benzyl group. This structural feature imparts distinct properties compared to simple alkyl esters. Research has shown that incorporating a benzyl ring can be a strategic choice for specific applications. For example, in the development of novel herbicides, substituting a benzyl ring was found to ensure a better fit into the active site of photosystem II, thereby enhancing herbicidal activity. bris.ac.uk While most cyanoacrylate research for medical applications has focused on alkyl chains like butyl and octyl, the distinct chemical nature of the benzyl ester opens avenues for creating materials with tailored electronic and steric properties for advanced applications. mdpi.comnih.gov

Table 1: Comparative Properties of Various Cyanoacrylate Esters

Scope and Academic Relevance of Current Research Endeavors

Current academic research involving this compound has moved significantly beyond basic synthesis and characterization. The compound is now primarily investigated as a building block for highly functionalized and specialized polymers. A major area of this research is in the field of nanomedicine and drug delivery. nih.govafinitica.com For instance, this compound can be incorporated into copolymers, such as with poly(ethylene glycol) (PEG), to create nanoparticles. afinitica.com The presence of the benzyl group can influence the physicochemical properties of these nanoparticles, which are being explored for their potential in encapsulating and delivering therapeutic agents. nih.gov

Another relevant field of academic inquiry is the development of novel materials for forensic and imaging applications. Research into fluorescent cyanoacrylate monomers for enhanced fingermark development has involved the synthesis of benzyl cyanoacrylate as a non-fluorescent control and a precursor for more complex fluorescent molecules. afinitica.com In these studies, the benzyl ester is part of a multi-step synthesis designed to produce monomers that can be vaporized and polymerized on latent fingerprints, incorporating a fluorescent tag for superior visualization. afinitica.com

Furthermore, the study of polymerization kinetics and mechanisms continues to be an area of academic relevance. The photoinitiated polymerization of cyanoacrylates has been explored using various photoinitiators, including those with benzyl groups, to understand the initiation mechanisms, which can be zwitterionic or free-radical depending on the system. researchgate.net These fundamental studies are crucial for controlling the polymerization process and tailoring the final properties of the polymer for specific, high-performance applications. researchgate.net

Table 2: Summary of Recent Academic Research Involving this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B12955225 Benzyl 3-cyanoacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

benzyl (E)-3-cyanoprop-2-enoate

InChI

InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4+

InChI Key

ISTMDTFQYFVMHN-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC#N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Benzyl 3 Cyanoacrylate

Established Synthetic Pathways for Benzyl (B1604629) 3-cyanoacrylate

The synthesis of Benzyl 3-cyanoacrylate predominantly relies on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. bris.ac.ukpcbiochemres.com This approach, along with its variations and optimizations, constitutes the most established route to this compound. Additionally, alternative methods, though less common, have been explored to a lesser extent.

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation for the synthesis of cyanoacrylates involves the reaction of a cyanoacetate (B8463686) with an aldehyde, typically formaldehyde (B43269), in the presence of a basic catalyst. bris.ac.ukgoogle.com For this compound, the specific precursors are benzyl cyanoacetate and a source of formaldehyde, such as paraformaldehyde. google.com

The general industrial synthesis of cyanoacrylate monomers follows a two-stage process:

Condensation and Polymerization: Benzyl cyanoacetate and formaldehyde are reacted in the presence of a basic catalyst. This reaction leads to the formation of a poly(benzyl 2-cyanoacrylate) prepolymer. google.com

Depolymerization (Cracking): The resulting prepolymer is then heated under reduced pressure, often in the presence of an acidic catalyst and polymerization inhibitors, to yield the monomeric this compound. google.com

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. While various bases can be employed, research has shown that catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) can lead to high yields in the synthesis of cyanoacrylates under milder conditions. scielo.org.mxresearchgate.net Another catalyst that has been effectively used in Knoevenagel condensations for producing α-cyanoacrylates is triphenylphosphine (B44618) (TPP), which offers mild, solvent-free conditions. organic-chemistry.org

Optimization of the Knoevenagel condensation for academic synthesis often focuses on catalyst efficiency, reaction time, and temperature. The goal is to achieve high conversion rates and selectivity towards the desired product while minimizing side reactions.

Table 1: Catalyst and Condition Optimization in Knoevenagel Condensation for Cyanoacrylate Synthesis

CatalystSolventTemperatureReaction TimeYield (%)
Triethylamine (B128534)DichloromethaneReflux12 h60
PiperidineDichloromethaneReflux8 h72
Diisopropylethylammonium acetateHexaneReflux3 h91

This table presents a comparative overview of different catalysts and their effectiveness in the Knoevenagel condensation for the synthesis of a generic cyanoacrylate, highlighting the superior performance of DIPEAc in terms of reaction time and yield. researchgate.net

Alternative Synthetic Routes and Innovations

While the Knoevenagel condensation is the dominant method, alternative pathways to this compound have been considered. One such approach is the transesterification of a more readily available alkyl 2-cyanoacrylate, such as ethyl 2-cyanoacrylate, with benzyl alcohol. This method involves heating the starting ester with an excess of benzyl alcohol in the presence of a suitable catalyst. google.com

Innovations in the synthesis of cyanoacrylates often focus on improving the efficiency and environmental friendliness of the process. This can include the development of novel catalysts, the use of microwave-assisted synthesis to reduce reaction times, or the exploration of continuous flow processes for better control over reaction parameters.

Precursor Design and Reactivity in this compound Synthesis

Benzyl cyanoacetate is an ester that can be synthesized through the esterification of cyanoacetic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid. cymitquimica.com The reactivity of benzyl cyanoacetate in the Knoevenagel condensation is attributed to the acidic nature of the α-protons (the protons on the carbon atom adjacent to the cyano and carbonyl groups), which can be readily abstracted by a base to form a reactive carbanion.

Formaldehyde is a highly reactive aldehyde that serves as the electrophile in the Knoevenagel condensation. Due to its gaseous nature and tendency to polymerize, it is often used in its polymeric form, paraformaldehyde, which depolymerizes in situ under the reaction conditions.

The reactivity of these precursors dictates the conditions required for the condensation reaction. The choice of a suitable base as a catalyst is essential to deprotonate the benzyl cyanoacetate without causing unwanted side reactions, such as the polymerization of the formaldehyde or the final product.

Methodological Advancements in Yield and Purity Optimization for Academic Synthesis

In an academic setting, the focus of synthetic methodology often shifts towards achieving high purity and well-characterized products, even on a smaller scale. Advancements in this area for this compound synthesis involve several strategies:

Catalyst Selection and Optimization: As demonstrated in the table above, the choice of catalyst significantly impacts the yield. Academic research often involves screening a variety of catalysts to find the most efficient one for a specific substrate. For instance, the use of ionic liquids as catalysts has been shown to offer advantages in terms of ease of separation and potential for recycling. scielo.org.mx

Reaction Condition Control: Precise control over temperature, reaction time, and stoichiometry of reactants is crucial for maximizing the yield of the desired monomer and minimizing the formation of oligomers and other byproducts.

Purification Techniques: The purification of this compound from the reaction mixture is a critical step. Due to the monomer's high reactivity and tendency to polymerize, purification is typically carried out via vacuum distillation in the presence of both radical and anionic polymerization inhibitors. google.com The choice of inhibitors and the distillation conditions must be carefully optimized to obtain a pure, stable monomer.

Table 2: Research Findings on Yield Optimization for Cyanoacrylate Synthesis

PrecursorsCatalystSolventKey FindingsReported Yield
Ethyl Cyanoacetate, BenzaldehydeDiisopropylethylammonium acetateHexaneOptimized conditions led to high yield and shorter reaction time.91%
Ethyl Cyanoacetate, Various AldehydesTriphenylphosphineSolvent-freeMild conditions and high stereoselectivity.High
Alkyl Cyanoacetate, FormaldehydeBasic CatalystNon-aqueousStandard industrial method involving prepolymer formation and cracking.Good (industrial scale)

This table summarizes findings from different studies on cyanoacrylate synthesis, highlighting key parameters that influence the yield. While not all examples are specific to this compound, they provide valuable insights into the optimization strategies applicable to its synthesis. google.comscielo.org.mxorganic-chemistry.org

Polymerization Mechanisms and Kinetics of Benzyl 3 Cyanoacrylate

Anionic Polymerization Initiators and Reaction Pathways

Anionic polymerization is the predominant mechanism for cyanoacrylates and can be initiated by a wide array of nucleophiles, including weak bases. pcbiochemres.com The reaction is so sensitive that even trace amounts of moisture on surfaces or in the atmosphere can trigger polymerization, which is the basis for their use as "superglues". pcbiochemres.compcbiochemres.com

The initiation of anionic polymerization occurs via the conjugate addition of a nucleophile (anion or weak base) to the electrophilic β-carbon of the cyanoacrylate's carbon-carbon double bond. pcbiochemres.com This attack breaks the double bond and forms a propagating carbanion on the α-carbon, which is resonance-stabilized by the adjacent cyano and ester groups. nih.govpcbiochemres.com

Common initiators for this pathway include:

Weak bases: Water (hydroxyl ions), alcohols, amines, and phosphines are effective initiators. pcbiochemres.com

Anionic species: Halide ions, hydroxides, and other anions can readily initiate the chain reaction. pcbiochemres.com

The process can proceed through two main pathways depending on the initiator:

Anionic Initiation: An anionic initiator (Nu⁻) attacks the monomer to form a carbanion. This carbanion then acts as the propagating species. nih.gov

Zwitterionic Initiation: Neutral nucleophiles, such as tertiary amines and phosphines, can also initiate polymerization. In this case, the attack forms a zwitterion (a molecule with both a positive and negative formal charge), which then propagates. nih.gov

Propagation: Following initiation, the newly formed carbanion at the head of the polymer chain attacks the β-carbon of another monomer molecule. pcbiochemres.com This process repeats, rapidly adding monomer units and extending the polymer chain. pcbiochemres.com The reaction is highly exothermic, releasing significant heat that contributes to the rapid curing of the adhesive. pcbiochemres.com

The propagation rate is extremely fast, as evidenced by the high kₚ values observed for other alkyl cyanoacrylates. nih.gov Research on butyl cyanoacrylate initiated by various tertiary amines has allowed for the derivation of the propagation rate constant, which shows only slight temperature dependence, varying by less than an order of magnitude between 20°C and -80°C. researchgate.net

Termination: In a perfectly pure, anhydrous system, anionic polymerization of cyanoacrylates can proceed as a "living" polymerization, where the propagating carbanion chain ends remain active. nih.gov However, in practical applications, termination occurs readily in the presence of terminating agents. The reaction is typically quenched by acidic protons from sources like water or other impurities. pcbiochemres.com These agents neutralize the propagating carbanion, effectively ending the chain growth. pcbiochemres.com Strong acids can completely halt the polymerization. nih.gov Over time, the polymer can also undergo degradation through hydrolytic scission of the polymer chain, yielding products such as formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). afinitica.com

The kinetics of anionic polymerization of cyanoacrylates are highly sensitive to environmental conditions.

Moisture and pH: As moisture is a common initiator, humidity levels significantly impact the cure speed; higher humidity leads to faster polymerization. pcbiochemres.com The polymerization rate of n-butyl cyanoacrylate (NBCA) has been shown to increase with rising pH, as the concentration of initiating anionic species (like OH⁻) increases. nih.gov

Temperature: Higher temperatures generally accelerate the polymerization rate. pcbiochemres.comnih.gov

Substrate Composition: The nature of the surface being bonded plays a crucial role. Basic surfaces can accelerate polymerization, while acidic surfaces can inhibit or slow it down. Furthermore, biological surfaces containing moisture and catalytic biological molecules can significantly increase the polymerization rate. nih.gov

Radical Polymerization of Benzyl (B1604629) 3-cyanoacrylate

While anionic polymerization is dominant, benzyl 3-cyanoacrylate can also be polymerized through a free-radical mechanism. google.com This pathway is synthetically useful but more challenging to achieve because the highly reactive monomer must be stabilized against the much faster anionic polymerization. This is typically accomplished by adding a strong acid to act as an anionic inhibitor. nih.gov

Once the monomer is stabilized against anionic initiation, conventional free-radical initiators can be used. These initiators generate radical species upon exposure to heat or light, which then attack the monomer's double bond to start the polymerization chain. wikipedia.org

Commonly used radical initiators include:

Azo Compounds: 2,2′-Azobis(isobutyronitrile) (AIBN) is a frequently used thermal initiator that decomposes into two cyanoisopropyl radicals and nitrogen gas. nih.govwikipedia.org

Organic Peroxides: Benzoyl peroxide (BPO) is another effective initiator. It decomposes to form benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. Both radical species can initiate polymerization. nih.govwikipedia.org

Other Systems: Tri-n-butyl borane (B79455) oxide (TBBO) has also been used as a radical initiator, generating butyl radicals through auto-oxidation with air. nih.gov

The choice of initiator depends on factors such as its solubility in the reaction medium and its decomposition temperature. sigmaaldrich.com For BPO, studies on methyl 2-cyanoacrylate have shown that the more nucleophilic phenyl radical is primarily responsible for initiation. nih.gov

The kinetics of radical polymerization for cyanoacrylates are significantly different from their anionic counterparts. Research on methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate provides key kinetic data that can be considered representative for the class.

Early studies determined the bulk parameter kₚ/kₜ⁰·⁵ for methyl 2-cyanoacrylate at 60°C to be 0.021 L·mol⁻¹·s⁻¹, a value significantly higher than that for methyl methacrylate (B99206) (MMA) or styrene (B11656) under the same conditions, indicating high reactivity in radical systems as well. nih.gov More detailed studies using the rotating sector method have allowed for the determination of absolute rate constants for propagation (kₚ) and termination (kₜ).

MonomerAnionic InhibitorTemperature (°C)kₚ (L·mol⁻¹·s⁻¹)kₜ (L·mol⁻¹·s⁻¹)Source
Ethyl 2-cyanoacrylateAcetic Acid (7.0 wt%)3016224.11 x 10⁸ nih.govafinitica.com
Ethyl 2-cyanoacrylate1,3-Propanesultone (0.5 wt%)3016104.04 x 10⁸ nih.govafinitica.com
Methyl Methacrylate-605102.1 x 10⁷ kpi.ua

The propagation rate constant (kₚ) for ethyl 2-cyanoacrylate is substantially higher than that of common monomers like MMA, highlighting the high reactivity conferred by the electron-withdrawing substituents even in a radical mechanism. nih.gov The termination rate constant (kₜ) is also very high, typical for radical polymerizations. nih.gov

Zwitterionic and Other Non-Conventional Polymerization Modes

While conventional anionic polymerization initiated by species like water or hydroxide (B78521) ions is common for cyanoacrylates, zwitterionic polymerization represents a significant non-conventional mode. pcbiochemres.com This mechanism is typically initiated by neutral nucleophiles such as tertiary amines or phosphines. afinitica.com The initiation step involves the nucleophilic attack of the initiator on the β-carbon of the monomer's double bond. This creates a zwitterion, where the positive charge resides on the initiator moiety (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) ion) and the negative charge is on the α-carbon of the monomer unit. acs.orgnih.gov

The propagation then proceeds via the attack of the carbanionic chain end on subsequent monomer molecules. A key feature of this mechanism is that the initiator fragment remains covalently bonded to one end of the polymer chain, and the counter-ion is an integral part of the chain itself. afinitica.com This is distinct from simple anionic polymerization where the counter-ion is a separate, mobile species. afinitica.com

The polymerization of n-alkyl 2-cyanoacrylates by various tertiary amines, such as triethylamine (B128534) and benzyldimethylamine, has been studied, revealing complex initiation processes and, in some cases, an increase in rate constants as the reaction temperature is lowered. researchgate.net Although less common for industrial applications compared to the straightforward anionic route, radical polymerization is another non-conventional method for polymerizing ACAs. nih.gov To be successful, radical polymerization must be conducted under acidic conditions to suppress the otherwise dominant and extremely rapid anionic polymerization. nih.gov

Controlled and Living Polymerization Techniques

Achieving control over the polymerization of highly reactive cyanoacrylate monomers is a significant challenge due to their exceptionally fast propagation rates. nih.govresearchgate.net A controlled or living polymerization is characterized by the absence of irreversible chain-transfer and termination steps, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures like block copolymers. dtic.milcmu.edupageplace.de For cyanoacrylates, this control is particularly desirable for medical applications to avoid the potential toxicity of low molecular weight oligomers. utwente.nl

Recent advances have demonstrated that under specific conditions, anionic polymerization can be harnessed to control the molar mass and dispersity of poly(alkyl cyanoacrylate)s (PACAs). utwente.nl The key to a controlled process is ensuring that the initiation rate is fast and quantitative compared to the propagation rate. nih.gov This allows all polymer chains to grow simultaneously, leading to a narrow molecular weight distribution. dtic.mil

Precise control over molecular weight (Mn) and dispersity (Đ = Mw/Mn) is crucial for tailoring polymer properties. rsc.org For PACAs, several strategies have emerged. One successful approach involves using superbases, such as phosphazenes (e.g., P4-tBu), in minute quantities to activate a functional initiator like thiophenol. utwente.nlmpg.de This combination allows for the synthesis of well-defined PACAs with adjustable molecular weights (Mn > 20 kg mol⁻¹) and moderate dispersities (Đ < 1.4). utwente.nl The high catalytic efficiency of the superbase ensures selective and rapid initiation from the thiophenol. mpg.de

Another powerful technique involves the use of frustrated Lewis pair (FLP) based initiators. nih.govrsc.org This method has been shown to dramatically reduce the propagation rate, a critical factor for achieving control. nih.gov By using a hydrogenated FLP, such as [TMPH+][HB(C6F5)3−], a controlled living ionic polymerization of various cyanoacrylates was achieved, yielding polymers with narrow polydispersities (Đ < 1.1) in a short time frame (< 5 minutes). nih.gov This system's effectiveness relies on the careful selection of reaction conditions, including the order of reagent addition. nih.gov

The following table summarizes the results obtained for the polymerization of n-butyl cyanoacrylate (BCA), a close analog of this compound, using a frustrated Lewis pair initiator, demonstrating excellent control over molecular weight and dispersity.

EntryMonomer:Initiator RatioMn (Theoretical) ( g/mol )Mn (Experimental) ( g/mol )Dispersity (Đ)
150:17,6507,5001.09
2100:115,30014,9001.08
3200:130,60029,8001.07
Data derived from studies on n-butyl cyanoacrylate (BCA) polymerization initiated by [TMPH+][HB(C6F5)3−] in THF. nih.gov

Photoinitiated polymerization offers spatial and temporal control over the initiation process. For cyanoacrylates, this has been explored using various photoinitiators that can generate initiating species upon irradiation. google.com Studies on ethyl cyanoacrylate (ECA) have shown that phosphonium salts, such as benzyltriphenylphosphonium (B107652) hexafluoroantimonate and (anthracen-9-ylmethyl)triphenylphosphonium hexafluoroantimonate, can act as photoinitiators. afinitica.com

Another approach involves the use of N-alkoxy pyridinium (B92312) ions in the presence of a sensitizer (B1316253) like anthracene (B1667546). acs.orgafinitica.com Upon irradiation, the system generates pyridine, which then initiates the zwitterionic polymerization of the cyanoacrylate monomer. acs.org The initiation step is the addition of the photochemically released amine to the monomer's carbon-carbon double bond. acs.org This method extends the wavelength sensitivity of the polymerization and increases the initiation efficiency. afinitica.com

Photoinitiator SystemMonomerConversion (%)
Benzyltriphenylphosphonium hexafluoroantimonateEthyl Cyanoacrylate (ECA)24
(Anthracen-9-ylmethyl)triphenylphosphonium hexafluoroantimonateEthyl Cyanoacrylate (ECA)77
Anthracene / N-ethoxy-2-methylpyridinium hexafluorophosphate (B91526) (EMP+)Ethyl Cyanoacrylate (ECA)Significant viscosity increase after 90 min
Data from photoinitiated polymerization of ECA in CH2Cl2. acs.orgafinitica.com

Frustrated Lewis Pairs (FLPs) are combinations of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct. rsc.org This unquenched reactivity allows them to activate small molecules, including initiating polymerization. A hydrogenated FLP, [TMPH+][HB(C6F5)3−], has been successfully employed to promote a controlled living ionic polymerization of highly reactive cyanoacrylate monomers like benzyl cyanoacrylate (BCA), ethyl cyanoacrylate (ECA), and 2-methoxyethyl cyanoacrylate (MECA). nih.gov

This initiation system provides remarkable control, allowing for the sequential addition of monomers to create well-defined homopolymers and block copolymers with narrow polydispersities. nih.govrsc.orguab.cat The polymerization rate is significantly lower—by up to four orders of magnitude—than that seen with conventional initiators like triphenylphosphine (B44618), which is a key factor in achieving a living process. nih.gov An interesting feature of this system is the inverse dependence of the polymerization rate on temperature. nih.gov The success of this method has opened new avenues for creating designed block copolymers from cyanoacrylates, a feat that was historically challenging. nih.govresearchgate.net

Copolymerization Strategies Involving Benzyl 3 Cyanoacrylate

Design and Synthesis of Copolymers with Benzyl (B1604629) 3-cyanoacrylate Monomers

Detailed methodologies for the specific design and synthesis of copolymers featuring Benzyl 3-cyanoacrylate are not extensively documented in peer-reviewed literature. General knowledge of polymer chemistry suggests that such copolymers could be synthesized to tailor properties like thermal stability, flexibility, and refractive index by combining the benzyl cyanoacrylate monomer with other vinyl monomers. However, specific examples and documented research findings are scarce.

Terpolymerization and Multi-Component Approaches

Specific research on terpolymerization or other multi-component polymerization involving this compound is not available in the current body of scientific literature. Such systems would involve polymerizing three or more distinct monomers to achieve a complex balance of properties. While theoretically possible, no specific examples, synthetic details, or characterization data for terpolymers containing this compound have been published.

Mechanisms and Kinetics of Copolymerization Reactions

The polymerization of cyanoacrylates can proceed through anionic or radical mechanisms. Anionic polymerization is extremely rapid and is typically initiated by weak bases like moisture, which is the basis for their use as "superglues." Copolymerization via an anionic mechanism can be challenging due to the vast differences in reactivity between the highly electrophilic cyanoacrylate and other vinyl monomers.

Radical copolymerization is a more versatile method for creating copolymers with a broader range of monomers. This would involve a standard radical initiator like AIBN or BPO. The kinetics of such a copolymerization involving this compound would be governed by the reactivity ratios of the monomers involved, the initiator concentration, and the temperature. However, specific kinetic studies, including the determination of rate constants for the copolymerization of this compound, have not been reported.

Influence of Comonomer Structure on Reactivity Ratios

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer. For the copolymerization of this compound (M1) with a comonomer (M2), these ratios would determine the sequence distribution of monomer units in the final copolymer.

No experimental data for the reactivity ratios of this compound with any comonomer have been published. Generally, for cyanoacrylates, the bulky and electron-withdrawing nature of the ester group and the cyano group significantly influences their reactivity. The structure of the comonomer would play a crucial role. An electron-rich comonomer might favor alternation with the electron-poor cyanoacrylate. However, without experimental data, any discussion on the influence of comonomer structure on the reactivity ratios for this compound remains speculative.

Controlled Copolymerization Techniques (e.g., RAFT, ATRP adaptations)

Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.

The application of these techniques to this compound has not been specifically reported. Adapting CRP methods to cyanoacrylates can be challenging due to the monomer's high reactivity and susceptibility to anionic polymerization. Special conditions, such as the rigorous exclusion of moisture and the use of acidic inhibitors to suppress the anionic pathway, would likely be necessary. While RAFT and ATRP have been successfully applied to other acrylate (B77674) and methacrylate (B99206) monomers, their adaptation for this compound would require dedicated research to identify suitable chain transfer agents (for RAFT) or catalyst/ligand systems (for ATRP) and to optimize reaction conditions. To date, such studies have not been published.

Advanced Material Science Applications Derived from Benzyl 3 Cyanoacrylate Polymers

Development of Novel Poly(benzyl 3-cyanoacrylate) Based Materials

Poly(this compound) is a polymer belonging to the poly(alkyl cyanoacrylate) family, materials renowned for their rapid anionic polymerization when exposed to moisture or weak bases. researchgate.netpcbiochemres.com This characteristic makes them highly valuable as fast-curing adhesives. afinitica.com The development of novel materials based on poly(this compound) leverages this inherent reactivity while exploring the unique properties conferred by the benzyl (B1604629) ester group. This aromatic group can influence the polymer's mechanical properties, thermal stability, and refractive index compared to its aliphatic counterparts like poly(butyl cyanoacrylate). Research into these materials focuses on tailoring formulations for specific high-performance applications, moving beyond conventional adhesive use into advanced coatings, polymer blends, and composites. researchgate.net The synthesis process allows for the creation of materials with a high molecular weight, which contributes to their strong adhesive properties and cohesive strength. afinitica.com

This compound is a monomer that can be formulated into single-component, solvent-free adhesives that cure almost instantly at room temperature. researchgate.net The curing mechanism is an anionic polymerization initiated by trace amounts of moisture or alkalinity present on the surfaces of the substrates being bonded. researchgate.netafinitica.com This rapid curing and the ability to bond a wide variety of materials—including metals, plastics, rubbers, and ceramics—make these adhesives suitable for numerous industrial and specialty applications. afinitica.com3m.com

Formulations are typically composed of the this compound monomer with small quantities of additives to enhance performance and stability. researchgate.net Stabilizers are crucial to prevent premature polymerization during storage. google.com These include both free-radical stabilizers and anionic polymerization inhibitors. Thickeners are often added to increase the viscosity of the adhesive, allowing for better gap-filling capabilities and application on vertical surfaces. researchgate.netpcbiochemres.com The inclusion of plasticizers can improve the flexibility and impact resistance of the cured adhesive bond. google.com

Table 1: Components of a Typical this compound Adhesive Formulation

ComponentFunctionExample Compounds
Monomer Primary adhesive component; polymerizes to form the bond.This compound
Anionic Stabilizer Inhibits premature anionic polymerization in the liquid phase.Sulfur dioxide, Boron trifluoride
Free-Radical Stabilizer Prevents premature free-radical polymerization.Hydroquinone, Butylated hydroxyanisole (BHA) google.com
Thickener Increases viscosity for gap-filling and non-drip applications.Fumed silica, Poly(methyl methacrylate)
Plasticizer Increases flexibility and toughness of the cured adhesive.Dioctyl phthalate (B1215562) google.com
Accelerator Speeds up the cure rate on acidic or passive surfaces.N,N'-dimethyl-p-toluidine researchgate.net

The rapid, in-situ polymerization of this compound makes it a candidate for forming thin, protective polymer coatings on various substrates. researchgate.net These coatings can provide a hard, clear layer that adheres well to the underlying material. Surface modification techniques can be employed either to prepare a substrate for coating or to alter the properties of the cured poly(this compound) film itself.

For instance, plasma treatment can be used to clean and activate a surface, promoting better adhesion of the cyanoacrylate coating. polyzen.com Once cured, the polymer surface can be further modified to introduce specific functionalities. Techniques like physical vapor deposition (PVD) or chemical vapor deposition (CVD) could potentially be used to deposit additional layers (e.g., metallic or ceramic) onto the polymer, creating multifunctional surfaces. nanografi.comaimspress.com These modifications can enhance properties such as wear resistance, corrosion resistance, or optical characteristics. aimspress.com

Table 2: Potential Surface Modification Techniques for Poly(this compound) Coatings

TechniquePurposePotential Outcome
Plasma Treatment Substrate preparation before coating.Increases surface energy and promotes coating adhesion. polyzen.com
Physical Vapor Deposition (PVD) Deposition of a thin film onto the cured polymer.Enhances hardness and wear resistance with materials like TiN or CrN. aimspress.com
Chemical Vapor Deposition (CVD) Deposition of a solid material from a gaseous phase.Creates high-performance solid coatings for protective purposes. nanografi.com
Laser Surface Modification Altering surface properties with a laser beam.Can be used for surface texturing or hardening of the polymer layer. nanografi.com

Blending poly(this compound) with other polymers is a strategy to create materials with tailored properties that combine the benefits of each component. For example, blending with more flexible polymers could toughen the inherently brittle cyanoacrylate polymer, enhancing its impact strength. pcbiochemres.commdpi.com The miscibility of the polymers is a critical factor, as it determines whether the final material is transparent or opaque and whether the desired properties are achieved. mdpi.com Poly(this compound) could potentially be blended with thermosets like epoxies to create matrix materials for composites, similar to how poly(benzyl methacrylate) is used. The addition of fillers or reinforcing agents, such as silica, carbon fibers, or other nanomaterials, can create composites with significantly enhanced mechanical strength, thermal stability, or electrical conductivity.

Table 3: Potential Polymer Blends and Composites with Poly(this compound)

Component AddedMaterial TypeExpected Property ModificationPotential Application
Epoxy Resin Polymer BlendIncreased thermal stability and stiffness.Matrix for structural composites.
Poly(methyl methacrylate) Polymer BlendModified optical properties and processability. mdpi.comTransparent structural adhesives.
Elastomers/Rubbers Polymer BlendIncreased flexibility and impact resistance. afinitica.comToughened adhesives for dynamic loads.
Silica Nanoparticles CompositeIncreased hardness and wear resistance.Scratch-resistant coatings.
Carbon Fibers CompositeGreatly enhanced tensile strength and modulus.Lightweight structural components.

Functionalization Strategies for Poly(this compound)

Functionalization of poly(this compound) can be achieved either by modifying the monomer before polymerization or by altering the resulting polymer. These strategies aim to introduce new chemical groups that impart specific properties to the material. A key post-polymerization strategy is "end-capping," where the living anionic polymer chain is terminated with a specific chemical agent. mdpi.comresearchgate.net This process can suppress the depolymerization-repolymerization equilibrium that is characteristic of some poly(alkyl cyanoacrylates), thereby improving the polymer's thermal and shelf-life stability. mdpi.comresearchgate.net Pre-polymerization strategies could involve synthesizing this compound monomers with additional functional groups on the benzyl ring, allowing for the creation of polymers with tailored chemical reactivity, hydrophilicity, or other specific properties.

Controlled Release Systems (Excluding drug delivery)

The biodegradable nature of the poly(alkyl cyanoacrylate) backbone can be exploited for controlled release systems in industrial applications. researchgate.net While much research has focused on drug delivery, the same principles apply to the encapsulation and release of other active agents. Poly(this compound) can serve as a microencapsulating agent for industrial chemicals, such as corrosion inhibitors, fragrances, or pesticides. The active agent is trapped within a polymer matrix, and its release is triggered by the gradual degradation of the polymer upon exposure to environmental factors like moisture. This allows for a sustained release over time, improving efficiency and longevity. The degradation rate, and thus the release profile, can be tuned by altering the polymer's molecular weight or chemical structure. mdpi.com

Table 4: Potential Industrial Controlled Release Applications for Poly(this compound)

Encapsulated AgentApplication AreaRelease Mechanism
Corrosion Inhibitor Protective CoatingsSlow degradation of the polymer matrix in the presence of moisture releases the inhibitor.
Fragrance Consumer ProductsGradual polymer degradation provides a long-lasting scent release.
Biocides/Pesticides Agriculture/Marine CoatingsControlled release minimizes environmental impact and extends the active period.
Self-Healing Agents Advanced CompositesA fracture in the material ruptures microcapsules, releasing a healing agent that polymerizes to repair the damage.

Micro- and Nanostructured Poly(this compound) Architectures

The synthesis of poly(this compound) can be controlled to form well-defined micro- and nanostructures, such as nanoparticles, nanospheres, and nanowires. scispace.comnih.gov Emulsion polymerization is a common technique where the this compound monomer is polymerized in an aqueous solution with a surfactant. nih.gov The concentration and type of surfactant, along with other parameters like pH, can critically influence the final morphology of the polymer structures. researchgate.netnih.gov For example, studies on poly(butyl-2-cyanoacrylate) have shown that varying the concentration of the surfactant sodium dodecyl sulfate (B86663) can lead to transitions from nanoparticles to nanowires. nih.gov More advanced techniques like polymerization-induced self-assembly (PISA) can be used to create complex architectures like block copolymer nanoparticles. researchgate.net These structured materials have a high surface-area-to-volume ratio, making them suitable for applications in catalysis, advanced coatings, and as fillers in nanocomposites.

Table 5: Poly(this compound) Architectures and Synthesis Methods

ArchitectureSynthesis MethodKey Control Parameters
Nanoparticles/Nanospheres Emulsion/Anionic Polymerization scispace.compH, initiator concentration, monomer concentration. researchgate.net
Nanowires Surfactant-Assisted Emulsion PolymerizationSurfactant type and concentration. nih.gov
Block Copolymer Micelles Polymerization-Induced Self-Assembly (PISA)Block ratios, solvent composition. researchgate.net
Nanocapsules Interfacial PolymerizationOil/water phase composition, surfactant choice.

Theoretical and Computational Investigations of Benzyl 3 Cyanoacrylate

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of the benzyl (B1604629) 3-cyanoacrylate monomer. These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its chemical behavior.

The unique reactivity of cyanoacrylates is attributed to the two strongly electron-withdrawing groups—the nitrile (-CN) and the benzyl ester (-COOCH₂C₆H₅)—attached to the same carbon atom of the vinyl group. pcbiochemres.com This electronic arrangement makes the double bond highly polarized and susceptible to attack. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential surface, revealing the electron-deficient nature of the β-carbon and the electron-rich character of the α-carbon. This inherent polarity is a key factor in its rapid polymerization. pcbiochemres.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com For benzyl 3-cyanoacrylate, FMO analysis is crucial for understanding the initiation of polymerization.

LUMO (Lowest Unoccupied Molecular Orbital): Due to the strong electron-withdrawing nature of the cyano and ester groups, the LUMO of this compound is expected to have a low energy and be localized primarily on the β-carbon of the double bond. This low-energy LUMO makes the monomer a powerful electrophile, readily accepting electrons from a nucleophile (initiator). Anionic polymerization is initiated when the HOMO of a nucleophile (like a hydroxyl ion or an amine) interacts with and donates electron density to this LUMO, leading to the formation of a new covalent bond and the generation of a carbanion. taylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): The HOMO is associated with the molecule's ability to act as a nucleophile. In the context of radical polymerization, the interaction between the singly occupied molecular orbital (SOMO) of a radical initiator and both the HOMO and LUMO of the monomer is considered.

The energy gap between the HOMO of an initiator and the LUMO of the monomer is a critical parameter. A smaller gap indicates a more favorable interaction and a faster initiation rate. FMO calculations can be used to compare the suitability of different initiators for this compound polymerization.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Cyanoacrylate Monomers This table provides hypothetical, representative data to illustrate the typical outputs of FMO analysis for comparing different cyanoacrylate esters. Actual values require specific quantum chemical calculations.

MonomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Electrophilicity
Methyl 3-cyanoacrylate-11.5-1.210.3High
Ethyl 3-cyanoacrylate-11.3-1.110.2High
This compound-10.9-1.49.5Very High
Octyl 3-cyanoacrylate-11.1-1.010.1High

Computational chemistry allows for the detailed modeling of reaction pathways for both anionic and radical polymerization of this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition states and determine the activation energies (Ea), which are critical for predicting reaction rates.

Anionic Polymerization: This is the dominant and extremely rapid polymerization pathway for cyanoacrylates. pcbiochemres.comnih.gov Modeling this process involves simulating the approach of a nucleophile (e.g., OH⁻) to the β-carbon of the monomer. Calculations show that this addition leads to the formation of a carbanion on the α-carbon. This carbanion is highly stabilized by resonance, with the negative charge delocalized over both the cyano and the ester groups. nih.gov This significant stabilization results in a very low activation energy for the initiation and subsequent propagation steps, explaining the near-instantaneous polymerization observed experimentally. nih.gov

Radical Polymerization: While less common, radical polymerization of cyanoacrylates is possible under specific conditions, typically in acidic media to suppress the competing anionic pathway. nih.gov Computational modeling of this pathway involves calculating the activation energy for the addition of a radical initiator (e.g., a phenyl radical) to the double bond. Generally, these calculations reveal a significantly higher activation barrier for radical addition compared to anionic addition. This is because the resulting radical is not as effectively stabilized as the resonance-stabilized carbanion in the anionic mechanism.

Table 2: Illustrative Calculated Activation Energies for Polymerization Initiation This table presents hypothetical data to demonstrate how computational models can compare the energetic favorability of different polymerization pathways for this compound.

Reaction PathwayInitiatorCalculated Activation Energy (Ea) (kJ/mol)Relative Reaction Rate
Anionic AdditionOH⁻~5 - 15Extremely Fast
Anionic AdditionCN⁻~10 - 20Very Fast
Radical Addition•CH₃~40 - 60Slow
Radical Addition•C₆H₅~35 - 55Slow

Molecular Dynamics Simulations of Polymerization Processes

While quantum chemical calculations focus on the electronic details of individual reaction steps, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.commdpi.com An MD simulation of this compound polymerization would involve creating a simulation box containing numerous monomer molecules, an initiator, and optionally, solvent molecules.

By applying classical mechanics force fields, the simulation tracks the trajectory of each atom, allowing researchers to observe the entire polymerization process unfold. This includes:

Initiation: The initial attack of the initiator on a monomer.

Propagation: The growing polymer chain adding subsequent monomers.

Chain Conformation: How the poly(this compound) chain folds and arranges itself in space.

Termination Events: Reactions that cease the growth of a polymer chain.

MD simulations can provide valuable insights into the kinetics of polymerization and the morphology of the resulting polymer at a nanoscale level, bridging the gap between single-molecule reactivity and bulk material properties.

Structure-Reactivity Relationships Derived from Computational Models

Computational models are exceptionally useful for establishing quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of the cyanoacrylate monomer in silico—for instance, by changing the benzyl group to other alkyl or aryl groups—and recalculating the key reactivity descriptors (e.g., LUMO energy, activation energies, atomic charges), a clear relationship between molecular structure and reactivity can be established.

For this compound, computational studies can pinpoint the electronic and steric effects of the benzyl group. The benzyl group is electron-withdrawing, which can further lower the LUMO energy compared to simple alkyl esters, potentially increasing the monomer's reactivity towards nucleophiles. At the same time, its bulkiness might sterically hinder the approach of the growing polymer chain, affecting the propagation rate constant compared to smaller esters like methyl or ethyl 3-cyanoacrylate. These computational insights help explain experimental observations and guide the design of new monomers with tailored polymerization characteristics.

Prediction of Polymerization Outcomes and Material Behaviors through Simulation

A primary goal of computational modeling is to predict the outcomes of polymerization and the final properties of the material. By combining quantum chemistry and molecular dynamics, researchers can build multiscale models that link monomer structure to macroscopic behavior. mdpi.com

Predicting Polymerization Outcomes: Quantum chemical calculations of activation energies can be used in kinetic models to predict polymerization rates, molecular weight distributions, and the extent of conversion under different conditions (e.g., temperature, initiator concentration).

Predicting Material Behaviors: MD simulations can be used to predict key physical properties of the resulting poly(this compound). By simulating the amorphous polymer structure, properties such as glass transition temperature (Tg), density, cohesive energy density, and mechanical moduli can be estimated. These predictions are invaluable for designing polymers with specific adhesive, thermal, or mechanical properties for targeted applications. ehu.es

These predictive capabilities reduce the need for extensive trial-and-error experimentation, accelerating the development of new materials and formulations.

Future Research Directions and Emerging Challenges in Benzyl 3 Cyanoacrylate Studies

Unexplored Synthetic Avenues and Green Chemistry Principles

The conventional synthesis of cyanoacrylates, including benzyl (B1604629) 3-cyanoacrylate, often relies on the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde (B43269). nih.gov While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes.

One promising but largely unexplored avenue is the use of biocatalysis. Enzymatic polymerization offers a green alternative to traditional chemical synthesis, potentially leading to polymers with well-defined structures under mild reaction conditions. mdpi.com Investigating enzymes that can catalyze the synthesis of benzyl 3-cyanoacrylate from renewable feedstocks would be a significant step towards a more sustainable production process.

Furthermore, improving the atom economy of the synthesis is a critical goal. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. wikipedia.orgjocpr.com Traditional methods can generate stoichiometric byproducts, leading to waste. rsc.org A key challenge is to design synthetic pathways that maximize the incorporation of all reactant atoms into the final this compound molecule. Research into alternative reactants, such as using dialkoxymethane in place of solid paraformaldehyde, could simplify the process by eliminating the need for a dehydration step and reducing waste streams. google.com

Future investigations should also focus on:

Solvent-free or green solvent reaction conditions: Minimizing or replacing hazardous organic solvents with more environmentally benign alternatives.

Renewable feedstocks: Exploring the synthesis of benzyl cyanoacetate and other precursors from biomass.

Catalyst development: Designing highly efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. scielo.org.mx

A comparative overview of traditional and potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for Cyanoacrylates

Feature Knoevenagel Condensation (Traditional) Potential Green Synthetic Routes
Starting Materials Benzyl cyanoacetate, Formaldehyde Renewable feedstocks, Dialkoxymethane
Catalyst Basic catalysts Biocatalysts (enzymes), recyclable catalysts
Solvent Organic solvents for azeotropic distillation Solvent-free or green solvents
Byproducts Water, stoichiometric byproducts Minimal byproducts (high atom economy)

| Energy Consumption | High (for distillation and pyrolysis) | Potentially lower |

Advanced Control over Polymer Architecture and Molecular Weight Distribution

The properties of poly(this compound) are intrinsically linked to its polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and chain-end functionalities. mpg.de Traditional anionic polymerization of cyanoacrylates, often initiated by moisture, is notoriously rapid and difficult to control, leading to polymers with broad molecular weight distributions and limited architectural complexity. pcbiochemres.comnih.gov

Recent advancements in controlled polymerization techniques offer exciting possibilities for overcoming these challenges. For instance, the use of superbases in conjunction with appropriate initiators has been shown to enable the synthesis of well-defined poly(alkyl cyanoacrylate)s with adjustable molecular weights and moderate dispersities. mpg.de Applying these methodologies to this compound could provide unprecedented control over its polymerization.

Furthermore, reversible addition-fragmentation chain-transfer (RAFT) polymerization, a type of reversible deactivation radical polymerization, has been successfully applied to other cyanoacrylate monomers. nih.gov This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Exploring RAFT polymerization for this compound could open the door to creating complex architectures such as block copolymers, which could have unique properties and applications.

Key research objectives in this area include:

Adapting controlled polymerization techniques: Systematically investigating the application of techniques like RAFT, atom transfer radical polymerization (ATRP), and superbase-mediated anionic polymerization to this compound.

Tailoring molecular weight and dispersity: Establishing reliable protocols to synthesize poly(this compound) with a range of molecular weights and low dispersity for structure-property relationship studies.

Synthesis of block copolymers: Creating novel block copolymers containing poly(this compound) segments to access new material properties.

The potential impact of controlled polymerization on the properties of poly(this compound) is summarized in Table 2.

Table 2: Potential Impact of Controlled Polymerization on Poly(this compound) Properties

Polymer Characteristic Conventional Polymerization Controlled Polymerization Potential Property Enhancement
Molecular Weight Difficult to control Precisely tunable Optimized mechanical and degradation properties
Polydispersity (Đ) High (broad distribution) Low (narrow distribution, Đ < 1.4) mpg.de Improved predictability and performance consistency
Architecture Linear homopolymers Block copolymers, star polymers Novel self-assembly behaviors, enhanced toughness

| Chain-end functionality | Uncontrolled | Well-defined | Covalent attachment to surfaces or other molecules |

Integration into Hybrid Material Systems

The unique properties of this compound make it an attractive component for the development of advanced hybrid materials. These materials, which combine two or more distinct components at the nanoscale or molecular level, can exhibit synergistic properties that surpass those of the individual constituents.

One area of significant potential is in the formulation of hybrid adhesives . For example, cyanoacrylate/acrylic and cyanoacrylate/epoxy hybrid systems have been developed to combine the rapid curing of cyanoacrylates with the enhanced durability and gap-filling capabilities of other adhesive chemistries. emisupply.comgluegun.com Integrating this compound into such systems could lead to adhesives with tailored refractive indices, improved thermal stability, or specific biocompatibility profiles.

Another emerging application is in the field of nanotechnology, particularly for drug delivery systems . Poly(alkyl cyanoacrylate) nanoparticles have been extensively investigated as carriers for therapeutic agents. researchgate.netmdpi.comnih.govwaocp.com The benzyl group in this compound could offer unique advantages, such as improved encapsulation of hydrophobic drugs through π-π stacking interactions. Future research should focus on the synthesis and characterization of poly(this compound) nanoparticles and their evaluation as potential drug delivery vehicles. rsc.org

Further research directions include:

Development of polymer composites: Incorporating inorganic fillers (e.g., silica, carbon nanotubes) into a poly(this compound) matrix to enhance mechanical strength, thermal stability, or conductivity.

Surface modification: Grafting poly(this compound) onto surfaces to impart specific properties, such as biocompatibility or altered surface energy.

Self-healing materials: Exploring the use of this compound in microencapsulation-based self-healing systems, where the monomer is released upon damage and polymerizes to repair the material.

Addressing Current Limitations and Translational Research Gaps (Non-clinical)

Despite its potential, the broader application of this compound is hampered by several limitations inherent to poly(cyanoacrylates) and gaps in the translational research landscape. Addressing these challenges is crucial for moving from fundamental research to practical, real-world applications.

A primary limitation of cyanoacrylate-based materials is their often-poor thermal stability and resistance to harsh environmental conditions. researchgate.netgoogle.com While the benzyl group may offer some improvement over simple alkyl esters, a systematic investigation into the thermal degradation and long-term stability of poly(this compound) is needed. This includes understanding the mechanisms of degradation, which can involve unzipping depolymerization from the chain ends. researchgate.net

In the context of potential biomedical applications, there is a significant gap in the non-clinical data available for this compound. While other cyanoacrylates like n-butyl and 2-octyl cyanoacrylate have been studied for applications such as tissue adhesives and vascular embolization, similar comprehensive non-clinical evaluations for the benzyl variant are lacking. nih.govnih.gov Such studies are essential to understand its biocompatibility, degradation profile in a physiological environment, and any potential local tissue response.

Key translational research gaps that need to be addressed include:

Biodegradation studies: Investigating the degradation rate and products of poly(this compound) under physiologically relevant conditions to ensure that any degradation products are non-toxic.

Mechanical performance in relevant models: For adhesive applications, testing the bond strength and durability in ex vivo tissue models or in vivo animal studies to simulate clinical scenarios.

Processability and sterilization: Developing effective methods for processing and sterilizing this compound-based materials without compromising their properties, which is a critical step for any medical application.

Overcoming these limitations and filling these research gaps will be paramount to translating the promising chemical and physical properties of this compound into tangible technological and biomedical innovations.

Q & A

Q. What are the recommended methods for synthesizing Benzyl 3-cyanoacrylate in laboratory settings?

this compound can be synthesized via esterification of cyanoacrylic acid with benzyl alcohol under acid catalysis. A typical protocol involves:

  • Reacting cyanoacrylic acid with benzyl alcohol in a 1:1.2 molar ratio using sulfuric acid (H₂SO₄) as a catalyst at 60–80°C for 4–6 hours .
  • Employing vacuum distillation to isolate the product, given its high boiling point (>110°C) and sensitivity to thermal decomposition .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation (C=O stretch at ~1740 cm⁻¹).

Q. How should this compound be purified and characterized post-synthesis?

  • Purification : Use fractional distillation under reduced pressure to avoid thermal degradation. Solvent extraction (e.g., ethyl acetate/water) can remove unreacted starting materials .
  • Characterization :
  • NMR spectroscopy : ¹H NMR to confirm benzyl proton signals (δ 7.3–7.5 ppm) and acrylate backbone (δ 5.8–6.4 ppm for vinyl protons).
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (exact mass ~189.16 g/mol) .
  • Elemental analysis : Validate C, H, and N content against theoretical values.

Q. What safety precautions are necessary when handling this compound?

  • Storage : Classify as a combustible acute toxic compound (Storage Code 6.1C). Store in airtight containers away from light and moisture at <25°C .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors. Monitor flash point (>110°C) to prevent ignition risks during distillation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental design : Apply uniform experimental design (UED) to evaluate variables like catalyst loading (0.5–2.0 mol%), temperature (50–90°C), and reaction time (2–8 hours). Use response surface methodology (RSM) to identify optimal parameters .
  • Catalyst screening : Test alternatives to H₂SO₄, such as cerium-based catalysts (e.g., ammonium cerium phosphate), which enhance selectivity and reduce side reactions .
  • Kinetic modeling : Fit time-conversion data to pseudo-first-order kinetics to determine rate constants and activation energy .

Q. What analytical techniques are suitable for studying the polymerization kinetics of this compound?

  • Differential scanning calorimetry (DSC) : Measure exothermic peaks during radical polymerization to assess initiation and propagation rates.
  • Gel permeation chromatography (GPC) : Track molecular weight distribution over time to model chain-growth mechanisms .
  • Real-time FTIR : Monitor depletion of C=C bonds (1630–1680 cm⁻¹) to quantify polymerization progress .

Q. How does the cyano group in this compound influence its reactivity in radical polymerization reactions?

  • Electron-withdrawing effect : The cyano group stabilizes the propagating radical via resonance, accelerating polymerization. This is supported by computational studies showing reduced electron affinity (EA) of the benzyl radical when substituted with cyano groups .
  • Steric effects : The planar structure of the cyanoacrylate moiety minimizes steric hindrance, enabling rapid monomer addition. Compare with bulkier derivatives (e.g., benzyl methacrylate) to isolate electronic vs. steric contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.